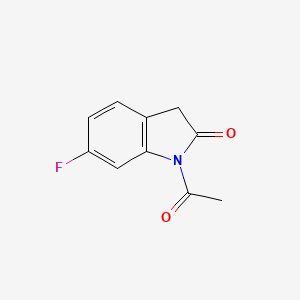
1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one
Cat. No. B8725151
Key on ui cas rn:
651747-71-6
M. Wt: 193.17 g/mol
InChI Key: DVFHFXFORJYWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07169936B2
Procedure details


At 130° C., 82.5 g of 6-fluoro-2-indolinone (starting material IV) are stirred in 180 ml acetic anhydride for 3 hours. After cooling to room temperature, the precipitate is filtered off with suction, washed with 100 ml of petroleum ether and dried.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=2)[CH2:6][C:7]1=[O:11])(=[O:14])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2CC(NC2=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2CC(NC2=C1)=O
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 ml of petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)N1C(CC2=CC=C(C=C12)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
